2-Chlorobenzaldehyde

Catalog No.
S568437
CAS No.
89-98-5
M.F
C7H5ClO
ClC6H4CHO
C7H5ClO
M. Wt
140.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzaldehyde

CAS Number

89-98-5

Product Name

2-Chlorobenzaldehyde

IUPAC Name

2-chlorobenzaldehyde

Molecular Formula

C7H5ClO
ClC6H4CHO
C7H5ClO

Molecular Weight

140.56 g/mol

InChI

InChI=1S/C7H5ClO/c8-7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

FPYUJUBAXZAQNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)Cl

Solubility

1 to 5 mg/mL at 75° F (NTP, 1992)
In water, 8.53X10+2 mg/L at 25 °C (est)
Slightly soluble in water
Soluble in ethanol, diethyl ether, acetone, benzene, carbon tetrachloride
Solubility in water, g/l at 20 °C: 1.8 (poor)

Synonyms

O-Chloro-benzaldehyde; 2-Chlorobenzaldehyde; 2-Chlorobenzoic Aldehyde; 2-Chlorophenylcarboxaldehyde; NSC 15347; O-Chlorobenzaldehyde; O-Chlorobenzenecarboxaldehyde; O-Chloroformylbenzene

Canonical SMILES

C1=CC=C(C(=C1)C=O)Cl

Synthesis

2-Chlorobenzaldehyde can be synthesized through various methods, with the most common approach involving the Gattermann-Koch reaction. This reaction utilizes a mixture of hydrocyanic acid (HCN), hydrochloric acid (HCl), and aluminium chloride (AlCl₃) to convert toluene (C₇H₈) to 2-chlorobenzaldehyde (C₇H₅ClO) [].

Chemical Reactions

-Chlorobenzaldehyde, being an aromatic aldehyde, undergoes various chemical reactions due to its functional groups. These reactions often involve the reactive carbonyl group (C=O) and the chlorine atom attached to the benzene ring.

  • Alkynylation

    2-Chlorobenzaldehyde can react with phenylacetylene (C₈H₆) in the presence of specific catalysts and dimethylzinc (Zn(CH₃)₂) to form binaphthyl-derived amino alcohols []. These amino alcohols are valuable intermediates in the synthesis of various pharmaceuticals.

  • Biginelli Condensation

    This three-component reaction involves 2-chlorobenzaldehyde, β-ketoesters, and thioureas to form diversely functionalized dihydropyrimidine derivatives []. Dihydropyrimidines are a class of heterocyclic compounds with potential applications in medicinal chemistry.

Other Applications

Beyond its role in organic synthesis, 2-Chlorobenzaldehyde has been investigated for other scientific research applications. For instance, studies have explored its potential use as a:

  • Ligand

    In coordination chemistry, 2-chlorobenzaldehyde can act as a ligand, forming complexes with metal ions []. These complexes may have interesting catalytic or sensor properties.

  • Antimicrobial Agent

    Preliminary research suggests that 2-chlorobenzaldehyde might exhibit antimicrobial activity against certain bacterial strains []. However, further investigation is needed to confirm its efficacy and potential applications.

2-Chlorobenzaldehyde, with the chemical formula C7_7H5_5ClO and a molecular weight of 140.57 g/mol, is a chlorinated derivative of benzaldehyde. It appears as a clear, colorless to yellowish liquid with a penetrating odor. The compound is slightly soluble in water but more soluble in organic solvents such as benzene, alcohol, and ether . It is moisture and light sensitive, and when heated to decomposition, it emits toxic fumes .

2-Chlorobenzaldehyde is a corrosive and irritant compound.

  • Hazards:

    • Skin and eye contact can cause severe irritation and burns.
    • Inhalation can irritate the respiratory tract.
    • Chronic exposure may cause skin sensitization.
  • Safety Precautions:

    • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respiratory protection when handling 2-Chlorobenzaldehyde.
    • Ensure proper ventilation in the workplace.
    • Handle the compound in a fume hood.
    • Follow safe disposal procedures as per local regulations.

  • Alkynylation: It reacts with phenylacetylene in the presence of catalytic ligands and dimethylzinc at low temperatures (0°C) to produce binaphthyl-derived amino alcohols .
  • Formation of Benzaldehyde-2-sulfonic Acid: When heated with sodium sulfite solution under pressure, it yields benzaldehyde-2-sulfonic acid .
  • Reactivity with Strong Agents: This compound reacts with iron, strong oxidizers, strong bases, and strong reducing agents .

Additionally, it can react with malononitrile to form CS gas, which is used in riot control agents .

The biological activity of 2-chlorobenzaldehyde includes potential irritant effects on the skin, eyes, and respiratory tract upon exposure. Symptoms may include irritation and discomfort . There are indications that this compound may have applications in the synthesis of pharmaceuticals and agricultural chemicals due to its reactive nature and ability to undergo various transformations .

The primary method for synthesizing 2-chlorobenzaldehyde involves the chlorination of 2-chlorotoluene to produce 2-chlorobenzal chloride. This intermediate is then hydrolyzed using acid, often employing metal salts like iron(III) chloride as catalysts. Hydrolysis can also be performed using formic acid without a catalyst .

2-Chlorobenzaldehyde finds utility in several fields:

  • Organic Synthesis: It serves as an intermediate in the production of various organic compounds including alcohols, acids, and dyes.
  • Industrial Uses: The compound is utilized in the rubber, tanning, and paper industries .
  • Pharmaceuticals: It is involved in synthesizing active pharmaceutical ingredients and agricultural pesticides such as acaricides clofentezine and flutenzine .
  • Optical Brighteners: The compound is used in the manufacture of optical brighteners due to its reactive properties .

Several compounds share structural similarities with 2-chlorobenzaldehyde. Here are some notable examples:

Compound NameChemical FormulaKey Features
BenzaldehydeC7_7H6_6ONon-chlorinated; widely used as a flavoring agent.
3-ChlorobenzaldehydeC7_7H5_5ClOChlorinated at the meta position; different reactivity profile.
4-ChlorobenzaldehydeC7_7H5_5ClOChlorinated at the para position; used in similar applications.
2-NitrobenzaldehydeC7_7H6_6N O3_3Contains a nitro group; used in dye synthesis.

Uniqueness: The unique positioning of the chlorine atom in 2-chlorobenzaldehyde affects its reactivity compared to other chlorinated benzaldehydes. This positioning allows for specific reactions that are not possible with its meta or para counterparts, making it particularly valuable for targeted synthetic applications .

2-Chlorobenzaldehyde (o-chlorobenzaldehyde, C₇H₅ClO) emerged as a critical aromatic aldehyde during the late 19th century, paralleling advancements in electrophilic substitution chemistry. Early synthetic routes relied on benzaldehyde chlorination, but instability issues due to autoxidation limited its utility. The development of hydrolysis methods for chlorinated toluene derivatives in the 20th century, particularly using 2-chlorobenzal chloride (ClC₆H₄CHCl₂), marked a turning point. By the 1990s, catalytic processes using FeCl₃ and ZnCl₂ optimized yields (>90%) while minimizing byproducts like o-chlorobenzoic acid.

Significance in Organic Chemistry Research

As a versatile synthon, 2-chlorobenzaldehyde enables:

  • Friedel-Crafts acylations: Electrophilic reactivity at the para position relative to Cl
  • Heterocycle formation: Key substrate in Biginelli reactions for dihydropyrimidines
  • Cross-coupling: Suzuki-Miyaura reactions using Pd catalysts

Its electron-withdrawing chloro group enhances stability against oxidation compared to benzaldehyde, enabling storage under ambient conditions.

Current Research Landscape and Challenges

Recent studies focus on:

  • Green synthesis: Microwave-assisted hydrolysis (100–120°C, 1.5–3 h)
  • Pharmaceutical applications: Antimicrobial dihydropyrimidines with MICs ≤12.5 µg/mL
  • Scalability: Continuous-flow reactors for chlorination steps (≥99% purity)

Challenges persist in separating o- and p-isomers and managing HCl byproducts during hydrolysis.

Synthesis MethodStarting MaterialReaction ConditionsTypical Yield (%)Key Advantages
Chlorination of 2-chlorotoluene2-chlorotolueneCl₂, FeCl₃ catalyst, elevated temperature85-95High selectivity, well-established process
Hydrolysis of 2-chlorobenzal chloride2-chlorobenzal chlorideH₂O, acid catalysis, reflux conditions90-96Simple procedure, high conversion
Oxidation of 2-chlorobenzyl chloride2-chlorobenzyl chlorideN-oxides or dilute HNO₃, oxidative conditions70-85Alternative to chlorination routes

Hydrolysis Mechanisms of 2-Chlorobenzal Chloride

The hydrolysis of 2-chlorobenzal chloride to 2-chlorobenzaldehyde follows a nucleophilic substitution mechanism where water molecules attack the electrophilic carbon center bearing the chlorine substituents [1] [5]. The reaction proceeds through the formation of a tetrahedral intermediate, followed by elimination of hydrogen chloride to yield the aldehyde product [1].

The stoichiometric equation for this transformation demonstrates the direct conversion: ClC₅H₄CHCl₂ + H₂O → ClC₅H₄CHO + 2 HCl [1]. This reaction typically achieves conversion rates of 90-96% under optimized conditions [2] [26]. The process generates hydrogen chloride as a byproduct, which requires appropriate handling and potentially can be recovered for other industrial applications [1] [5].

Industrial implementation of this hydrolysis reaction has been extensively studied using computational fluid dynamics and process optimization techniques [5]. Research has demonstrated that reactor design significantly impacts the efficiency of the hydrolysis process [5]. The optimal hydrolysis conditions involve controlled mixing through specialized agitation systems, with reaction times typically ranging from 20 hours for complete conversion [5].

Temperature optimization studies reveal that reaction rates increase with temperature elevation, but excessive temperatures can lead to product degradation [5]. The selectivity toward 2-chlorobenzaldehyde decreases when reaction times exceed 20 hours due to partial oxidation of the aldehyde product to 2-chlorobenzoic acid [5]. Stirring rate optimization indicates that 450 revolutions per minute provides optimal mass transfer without excessive energy consumption [5].

The hydrolysis mechanism can also be accomplished using formic acid as an alternative to traditional acid catalysis [31]. This modification eliminates the need for additional catalysts while maintaining comparable conversion efficiency [31]. The formic acid-mediated hydrolysis offers advantages in terms of process simplification and reduced catalyst handling requirements [31].

Alternative Synthetic Approaches

Oxidation Methods

Oxidation methods for 2-chlorobenzaldehyde synthesis provide alternative pathways that avoid the use of chlorine gas and reduce the generation of hydrogen chloride waste streams [13] [10]. These approaches typically involve the direct oxidation of 2-chlorobenzyl alcohol or 2-chlorobenzyl chloride using various oxidizing agents and catalytic systems [13] [31].

The hydrogen peroxide-catalyzed oxidation using 2,2,6,6-tetramethyl-1-piperidinyloxy as catalyst represents a green and efficient approach for aldehyde synthesis [13]. This method achieves 92% yield of 2-chlorobenzaldehyde from 2-chlorobenzyl chloride within 4 hours at reflux conditions [13]. The reaction proceeds through initial formation of 2-chlorobenzyl alcohol as an intermediate, which undergoes further oxidation to the desired aldehyde product [13].

Optimization studies for the hydrogen peroxide oxidation reveal that 0.05 equivalents of the nitroxide catalyst provides optimal performance [13]. The addition of sodium bromide accelerates the reaction rate, reducing the required reaction time from 4 hours to 2 hours [13]. The mechanism involves nucleophilic displacement of halide by hydrogen peroxide, followed by hydrogen atom abstraction by the nitroxide radical and cleavage of the peroxide bond [13].

Cobalt-manganese catalyzed oxidation systems offer another approach for selective oxidation of 2-chlorotoluene to 2-chlorobenzaldehyde [10]. These systems employ cobalt acetate and manganese acetate with potassium bromide as co-catalyst in acetic acid medium [10]. Under optimized conditions using microchannel reactors, this approach achieves 71.8% selectivity for 2-chlorobenzaldehyde at 10.3% conversion of 2-chlorotoluene [10].

The microchannel reactor technology enables precise control of reaction parameters including temperature, residence time, and mixing efficiency [10]. Flow rates of 8.33 milliliters per minute for the organic phase and 16.67 milliliters per minute for the hydrogen peroxide solution provide optimal performance [6]. The reaction temperature of 90-115 degrees Celsius with residence times of 200-600 seconds yields conversion rates of 52.8-71.5% [6].

Table 2: Alternative Synthetic Approaches

MethodCatalyst SystemConversion (%)Selectivity (%)Temperature (°C)
Oxidation with H₂O₂/TEMPOTEMPO (0.05 equiv), NaBr92-9492Reflux (~100)
Co-Mn catalyzed oxidationCo(OAc)₂/Mn(OAc)₂/KBr63-71.541.7-42.190-115
Microreactor oxidationV₂O₅ supported catalyst71.542.190-115
Phase transfer catalysisBTBAC or TOMAC70-8585-9260-80

Catalytic Synthesis Routes

Catalytic synthesis routes for 2-chlorobenzaldehyde production encompass various metal-catalyzed transformations that enable efficient conversion under mild reaction conditions [9] [10]. These methods typically employ transition metal catalysts to facilitate oxidation reactions while minimizing the formation of undesired byproducts [9] [18].

Electrochemical oxidation processes represent an innovative catalytic approach that eliminates the need for chemical oxidants [9]. These methods utilize manganese electrodes in sulfuric acid medium to achieve selective oxidation of chlorinated benzyl compounds [9]. The electrochemical approach offers advantages in terms of environmental sustainability by avoiding the use of stoichiometric oxidizing agents [9].

Manganese-containing zeolite catalysts demonstrate high activity and selectivity for the oxidation of chlorotoluene derivatives to the corresponding aldehydes [18]. The MFI-type manganese-ZSM-5 catalysts achieve 93.8% conversion of para-chlorotoluene with 90.5% selectivity toward para-chlorobenzaldehyde under optimized conditions [18]. These heterogeneous catalysts enable easy separation and recovery, contributing to process sustainability [18].

The optimization of manganese-ZSM-5 catalytic systems involves careful control of catalyst loading, water addition, hydrogen bromide concentration, and reaction temperature [18]. Under optimal conditions using 20 milligrams of catalyst, 1 milliliter of chlorotoluene substrate, 10 milliliters of acetic acid solvent, 30 milligrams of 40% hydrogen bromide, and 3 grams of water, the reaction proceeds efficiently at 100 degrees Celsius for 8 hours [18].

Vanadium pentoxide supported catalysts provide another catalytic route for aldehyde synthesis through ammoxidation followed by reduction [32]. This two-step process involves initial conversion of chlorotoluene to chlorobenzonitrile using ammonia and oxygen, followed by hydrogenation reduction to yield the aldehyde product [32]. The ammoxidation step operates at 330-380 degrees Celsius with vanadium pentoxide catalyst, achieving space velocities of 1.1-1.3 per hour [32].

The subsequent reduction step employs Raney nickel catalyst in formic acid solution under hydrogen atmosphere at 60-80 degrees Celsius [32]. This approach avoids the use of chlorine gas and generates minimal hydrogen chloride waste, offering environmental advantages over traditional chlorination methods [32]. The overall process achieves 91.18% molar yield of chlorobenzaldehyde product [32].

Green Chemistry Approaches

Environmentally Sustainable Synthesis

Environmentally sustainable synthesis methodologies for 2-chlorobenzaldehyde focus on reducing waste generation, eliminating hazardous reagents, and implementing energy-efficient processes [14] [19] [17]. These approaches align with green chemistry principles by minimizing environmental impact while maintaining synthetic efficiency [17] [21].

Solvent-free synthesis methods represent a significant advancement in sustainable aldehyde production [14]. The solvent-free Cannizzaro reaction demonstrates the conversion of 2-chlorobenzaldehyde through mechanochemical grinding with potassium hydroxide pellets [14]. This approach eliminates organic solvents entirely, reducing environmental burden and simplifying product isolation [14]. The reaction proceeds through disproportionation to yield equimolar quantities of 2-chlorobenzoic acid and 2-chlorobenzyl alcohol [14].

Biocatalytic approaches offer promising alternatives for sustainable aldehyde synthesis using engineered microorganisms [19]. These methods employ modified Escherichia coli strains with deleted aldehyde reductase genes to prevent unwanted reduction of aldehyde products [19]. The engineered strains demonstrate 90-99% reduction in endogenous aldehyde reductase activity, enabling efficient aldehyde production [19]. Biocatalytic processes operate under mild conditions and utilize renewable feedstocks, contributing to overall sustainability [19].

Continuous flow microreactor technology enables process intensification and improved sustainability through enhanced mass and heat transfer [17] [22]. These systems reduce reaction times, improve selectivity, and enable precise control of reaction parameters [34]. The integration of enabling technologies such as microwave heating and ultrasound can further enhance reaction kinetics and reduce energy consumption [34].

The implementation of chlorine chemistry in sustainable synthesis involves utilizing chlorine as a renewable resource derived from sodium chloride [17]. This approach enables fine chemical production with minimal waste generation, as hydrogen chloride byproducts can be recycled back to sodium chloride after neutralization [17]. The closed-loop utilization of chlorine resources contributes to sustainable resource circulation [17].

Table 3: Green Chemistry Approaches

ApproachEnvironmental BenefitsCatalyst/MethodSustainability ScoreCommercial Viability
Solvent-free Cannizzaro reactionNo organic solvents, solid-state reactionKOH pellets, grindingHighLimited scale
Biocatalytic methodsMild conditions, renewable catalystsEngineered microorganismsVery HighDevelopment stage
Electrochemical oxidationNo chemical oxidants requiredMn electrodes in H₂SO₄MediumPilot scale
Continuous flow microreactorReduced waste, energy efficientHeterogeneous catalystsHighIndustrial scale

Catalyst Innovations for Cleaner Production

Catalyst innovations for cleaner 2-chlorobenzaldehyde production focus on developing heterogeneous catalyst systems that enable efficient conversion while facilitating catalyst recovery and reuse [18] [35]. These innovations aim to replace homogeneous catalyst systems that pose separation challenges and generate additional waste streams [18] [33].

Heterogeneous solid acid catalysts demonstrate excellent performance in continuous flow aldehyde synthesis [33]. Amberlyst-15 ion-exchange resin catalysts enable efficient hydration-condensation reactions under flow conditions [33]. These catalysts can be reused multiple times without significant loss of activity, contributing to process sustainability [33]. The continuous flow format allows for extended catalyst lifetime and simplified product separation [33].

Tandem catalytic systems represent an innovative approach for utilizing chlorine-containing waste as chlorination reagents [35]. These systems employ copper and palladium catalysts with sodium nitrate promoter to convert chlorinated polymer waste into valuable aryl chlorides [35]. The process simultaneously mineralizes the hydrocarbon component to carbon monoxide, carbon dioxide, and water, enabling complete waste valorization [35].

The copper-palladium tandem catalyst system operates through a bimetallic mechanism where copper nitrate and heterogeneous palladium oxide catalysts work synergistically [35]. Optimization studies demonstrate that the combination of homogeneous copper catalyst with heterogeneous palladium catalysts enhances yields to 83-85% [35]. The addition of sodium nitrate promoter further improves yields to 99% under optimized conditions [35].

Supported metal catalysts on zeolite frameworks provide another avenue for catalyst innovation [18]. The incorporation of manganese species into ZSM-5 zeolite structures creates active sites for selective oxidation reactions [18]. The distribution of metal species and mild acid sites contribute to excellent catalytic activity with para-chlorotoluene conversion of 93.8% and para-chlorobenzaldehyde selectivity of 90.5% [18].

Recovery and reuse of heterogeneous catalysts significantly improve the economics and sustainability of catalytic processes [35] [18]. Palladium oxide catalysts can be recovered by filtration and reused without loss of activity [35]. The heterogeneous nature of these catalysts enables straightforward separation from reaction products and regeneration for subsequent reaction cycles [35].

Scale-Up and Industrial Production Methods

Process Optimization Strategies

Process optimization strategies for industrial 2-chlorobenzaldehyde production encompass reactor design, reaction parameter control, and process intensification techniques [5] [22] [34]. These strategies aim to maximize production efficiency while minimizing operational costs and environmental impact [23] [26].

Reactor design optimization plays a crucial role in achieving efficient mass and heat transfer for hydrolysis reactions [5]. Computational fluid dynamics studies demonstrate that specialized mixing paddle designs significantly improve the distribution of dispersed phase droplets [5]. The optimal mixing paddle design enhances mass transfer effects and contributes to increased hydrolysis reaction rates [5]. Stirring rates of 450 revolutions per minute provide optimal performance without excessive energy consumption [5].

Temperature and residence time optimization requires careful balance between reaction rate and product quality [5] [6]. Industrial hydrolysis reactions typically operate at temperatures between 80-120 degrees Celsius with residence times of 120-600 minutes [5] [6]. Excessive temperatures or prolonged reaction times can lead to product degradation through oxidation to 2-chlorobenzoic acid [5]. The optimal reaction time of 20 hours ensures complete conversion while maintaining product selectivity [5].

Process intensification through continuous flow technology enables improved control of reaction parameters and enhanced safety [34] [36]. Continuous flow reactors allow for precise temperature control, rapid mixing, and immediate product separation [34]. These systems reduce the risks associated with handling hazardous chemicals and enable scalable production through parallel reactor operation [34].

The integration of multiple process units through cascade reactor configurations enables optimization of multi-step synthetic sequences [34]. Real-time monitoring systems provide continuous feedback on reaction progress and enable automated adjustment of operating conditions [34]. These cyber-physical systems contribute to Industry 4.0 implementation in chemical manufacturing [34].

Scale-up considerations for 2-chlorobenzaldehyde production include equipment material selection, process safety systems, and waste management protocols [23] [26]. Industrial facilities typically achieve production capacities representing the largest in Asia for this compound [23]. The state-owned enterprise production ensures stable product quality and reliable supply chains [23].

Table 4: Scale-up and Industrial Production Parameters

ParameterSpecificationOptimization Focus
Production capacity (Asia)Largest in AsiaMarket leadership
Typical reactor typeFixed bed/continuous stirred tankHeat/mass transfer efficiency
Operating pressure (bar)1-5Safety considerations
Operating temperature (°C)80-120Energy optimization
Residence time (min)120-600Reaction completion
Conversion rate (%)85-95Process efficiency
Selectivity (%)85-92Product quality
Purification methodDistillation/crystallizationProduct purity

Purification Techniques and Challenges

Purification techniques for 2-chlorobenzaldehyde involve separation of the target product from reaction byproducts, unreacted starting materials, and catalyst residues [25] [26]. The primary purification challenges arise from the similar boiling points of chlorinated aromatic compounds and the tendency of aldehydes to undergo oxidation during processing [12] [31].

Distillation represents the most commonly employed purification method for 2-chlorobenzaldehyde [26] [25]. The compound exhibits a boiling point of 209-215 degrees Celsius at atmospheric pressure [12]. Fractional distillation enables separation from higher boiling impurities such as 2-chlorobenzoic acid and lower boiling materials including unreacted 2-chlorotoluene [26]. The process requires careful temperature control to prevent thermal decomposition of the aldehyde product [31].

Crystallization techniques provide an alternative purification approach, particularly for solid derivatives or when high purity standards are required [25]. Recrystallization using acetone-hexane solvent mixtures in 1:9 ratio enables effective purification of alcohol byproducts from Cannizzaro reactions [25]. The crystallization process requires cooling to ice bath temperatures to minimize product losses through dissolution [25].

Extraction methods play a crucial role in separating 2-chlorobenzaldehyde from aqueous reaction mixtures [25] [13]. Dichloromethane extraction enables efficient transfer of the organic aldehyde product from aqueous hydrolysis mixtures [25]. The density difference between dichloromethane (1.33 grams per cubic centimeter) and water facilitates phase separation [25]. Subsequent washing with saturated sodium bicarbonate solution removes residual acid impurities [25].

Catalyst removal presents specific challenges in purification processes, particularly for reactions employing metal catalysts [13] [35]. Heterogeneous catalysts can be separated through filtration, while homogeneous catalyst residues require additional extraction or washing steps [35]. Aqueous nitric acid washing enables recovery of palladium catalysts from organic reaction mixtures [36]. The recovered catalysts can be regenerated and reused in subsequent reaction cycles [35].

Product stability during purification requires careful attention to prevent oxidation and degradation [12] [31]. 2-Chlorobenzaldehyde demonstrates greater resistance to oxidation compared to unsubstituted benzaldehyde [12] [31]. However, the compound remains sensitive to moisture and light exposure [12]. Storage under inert atmosphere and protection from light help maintain product quality during purification and storage [12].

Physical Description

2-chlorobenzaldehyde is a clear colorless to yellowish liquid. (NTP, 1992)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless to yellowish liquid
Needles
Liquid or needles

XLogP3

2.3

Boiling Point

413.4 °F at 760 mm Hg (NTP, 1992)
211.9 °C
212 °C

Flash Point

190 °F (NTP, 1992)
87 °C (189 °F) (SRP: closed cup)
87 °C c.c.

Vapor Density

Relative vapor density (air = 1): 4.86 (calculated)

Density

1.248 at 68 °F (NTP, 1992)
1.2483 g/cu cm at 20 °C
1.25 g/cm³

LogP

2.33 (LogP)
log Kow = 2.33
2.33

Odor

Penetrating odo

Melting Point

54.3 °F (NTP, 1992)
12.4 °C
11.9 °C

UNII

QHR24X1LXK

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Use and Manufacturing

IDENTIFICATION: o-Chlorobenzaldehyde is a colorless or yellowish liquid or needles. It has a penetrating odor. It is slightly soluble in water. USE: o-Chlorobenzaldehyde is used to make other chemicals. EXPOSURE: Workers that use o-chlorobenzaldehyde may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to o-chlorobenzaldehyde. If o-chlorobenzaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Skin and eye irritation and pain may occur with direct contact to o-chlorobenzaldhyde. Coughing, sore throat, and a burning sensation may occur following exposure to o-chlorobenzaldehyde vapors. Stomach cramps and a burning sensation may result from ingestion. A few laboratory animal toxicity studies of o-chlorobenzaldehyde are available in the published scientific literature, but the studies are inadequate to identify potential health effects. Data on the potential for o-chlorobenzaldehyde to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for o-chlorobenzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.2 mm Hg at 122 °F (NTP, 1992)
0.23 mmHg
0.23 mm Hg at 20 °C
Vapor pressure, kPa at 25 °C: 0.04

Pictograms

Corrosive

Other CAS

89-98-5
35913-09-8

Associated Chemicals

Benzaldehyde, 3-chloro; 587-04-2
Benzaldehyde, 4-chloro; 104-88-1
Chlorobenzaldehyde; 35913-09-8

Wikipedia

2-chlorobenzaldehyde

Biological Half Life

In cat blood in vivo, o-chlorobenzaldehyde had /a/ half /life/ of ... 9.5 s.

Methods of Manufacturing

2-Chlorobenzaldehyde is produced mainly by chlorination of 2-chlorotoluene to form 2-chlorobenzal chloride, which is then subjected to acid hydrolysis. Metal salts, such as iron(III) chloride, are used as catalysts. The hydrolysis can also be accomplished using formic acid without a catalyst.
2-Chlorobenzaldehyde can also be produced by oxidation of 2-chlorobenzyl chloride with N-oxides of tertiary amines or with dilute nitric acid.

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fabricated metal product manufacturing
Miscellaneous manufacturing
Primary metal manufacturing
Printing and related support activities
Benzaldehyde, 2-chloro-: ACTIVE

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Selective oxidation and N-coupling by purified laccase of xylaria polymorpha MTCC-1100

Pankaj Kumar Chaurasia, Sudha Yadava, Shashi Lata Bharati, Sunil Kumar Singh
PMID: 25898759   DOI: 10.1134/s1068162014040025

Abstract

The chemical route of oxidation of methyl group to its aldehyde is inconvenient because once a methyl group is attacked, it is likely to be oxidized to the carboxylic acid and it is very difficult to stop the reaction at the aldehyde stage. Fungal laccases can be used for such oxidation reaction and the reaction can be completed sharply within 1-2 hrs. Coupling of amines are another important reactions known forfungal laccases; coupling reactions generally take 3-7 hrs. We have used the purified laccase of molecular weight 63 kDa obtained from the fungal strainXylaria polymorpha MTCC-100 with activity of 1.95 IU/mL for selective oxidation of 2-fluorotoluene, 4-fluorotoluene, and 2-chlorotoluene to 2-fluorobenzaldehyde, 4-fluorobenzaldehyde, and 2-chlorobenzaldehyde, respectively, and syntheses of 3-(3,4-dihydroxyphenyl)-propionic acid derivatives by N-coupling of amines. In each oxidation reactions, ABTS was used as mediator molecule. All the syntheses are ecofriendly and were performed at room temperature.


Mixed ligand complex via zinc(II)-mediated in situ oxidative heterocyclization of hydrochloride salt of 2-chlorobenzaldehyde hydralazine hydrazone as potential of antihypertensive agent

Raghavendra P Bakale, Ganesh N Naik, Chandrashekhar V Mangannavar, Iranna S Muchchandi, I N Shcherbakov, Chris Frampton, Kalagouda B Gudasi
PMID: 24378708   DOI: 10.1016/j.ejmech.2013.11.037

Abstract

An unusual tetrahedral mixed ligand Zn(II) complex ZnT(L)Cl, where L = 2-chlorobenzaldehyde hydralazine hydrazone and T = in situ generated 3-(2-chlorophenyl)-1,2,4-triazolo[3,4-a]phthalazine is reported. Structure of the fused triazole has been confirmed by single crystal X-ray diffraction studies. Structure of Co(II), Ni(II), Cu(II) and Zn(II) complexes has been confirmed by spectral and analytical methods. Metal complexes have exhibited better activity in the fructose induced hypertension studies in animal model and are comparable with the standard.


Acetalization allows the photoheterolysis of the Ar-Cl bond in chlorobenzaldehydes and chloroacetophenones

Carlotta Raviola, Stefano Protti, Davide Ravelli, Mariella Mella, Angelo Albini, Maurizio Fagnoni
PMID: 22963457   DOI: 10.1021/jo3016264

Abstract

The nonaccessibility of phenyl cations by irradiation of electron-poor aryl chlorides was circumvented by transforming the carbonyl group of aromatic ketones or aldehydes into the corresponding 1,3-dioxolanes and the carboxyl group of benzoate ester into an orthoester functionality. This transformation allowed the heterolytic photoactivation of the Ar-Cl bond in protic media and the generation of phenyl cations. In the presence of π-bond nucleophiles, arylated products were obtained in good to excellent yields.


β-Olefination of 2-alkynoates leading to trisubstituted 1,3-dienes

Mathias J Jacobsen, Erik Daa Funder, Jacob R Cramer, Kurt V Gothelf
PMID: 21648453   DOI: 10.1021/ol2011677

Abstract

A phosphine-mediated olefination of 2-alkynoates with aldehydes forming 1,3-dienes with high E-selectivity and up to 88% yield is described. Reaction conditions are optimized and reactions are demonstrated for various aryl, alkyl, and alkenyl aldehydes and for ethyl 2-alkynoates with different substituents in the δ-position. Proof of concept is shown for the generation of a β,γ-unsaturated lactone by intramolecular olefination, and furthermore the use of the generated 1,3-dienes in the Diels-Alder reaction has been demonstrated.


Anisotropy shift and Raman bandwidth studies in carbonyl containing molecule o-chlorobenzaldehyde: role of repulsive forces

Th Gomti Devi, Kamal Kumar
PMID: 15950524   DOI: 10.1016/j.saa.2005.04.017

Abstract

The analysis of Raman anisotropy shift as a function of solvent concentration shows the weakening of pair interaction of the molecules due to the influence of solvent-induced perturbations. The present study deals with the effect of dielectric constant of the medium on the non-coincidence effect (anisotropy shift) and the role of van der Waals' volume on the anisotropic Raman bandwidth. The CO stretching vibration of o-chlorobenzaldehyde (OCBD) molecule was studied in various polar and non-polar solvents namely CCl4, CH3CN, C6H5Cl and CH3C6H5. The data on anisotropic bandwidth are interpreted using the van der Waals' volume within the framework of lineshape theory of Bratos and Tarjus, while the Onsager-Fröhlich model on non-coincidence effect has been tested. Our study shows that the repulsive potential of the type e-alphaR is playing an important role in the OCBD-solvent interactions. The vanishing of anisotropy shift (non-coincidence effect) on dilution may be explained on the basis of repulsive forces playing a significant role in solute-solvent interactions.


SYNTHESIS OF SOME DIAMIDES OF 2-CHLOROBENZALDEHYDE, 2,4-DICHLOROBENZALDEHYDE, AND 3,4-DICHLOROBENZALDEHYDE

J P LAROCCA, W C CULPEPPER
PMID: 14301600   DOI: 10.1002/jps.2600540344

Abstract




Synthesis of ionones and carvone analogues: olfactory properties and preliminary toxicity assays

M Anzaldi, E Sottofattori, F Dusatti, M Ferro, M Pani, A Balbi
PMID: 11006481   DOI: 10.1016/s0223-5234(00)00181-1

Abstract

Vilsmeier reagents react with alpha/beta-ionones and carvone to produce aldehydes 7-11 in a one-step procedure. The indene derivative 11, which came from the double iminoalkylation of carvone and ring closure with the elimination of dimethylamine, was practically odourless, while all the others had peculiar odours which were very different from the starting material. The cytotoxicity data of 9 and 10, which are the most promising potential perfume ingredients, are also reported.


Analysis of the aneuploidy inducing capacity of 2-chlorobenzylidene malonitrile (CS) and metabolites in V79 Chinese hamster cells

E Schmid, M Bauchinger
PMID: 1943720   DOI: 10.1093/mutage/6.4.303

Abstract

The aneuploidy inducing capacity of 2-chlorobenzylidene malonitrile (CS), a chemical used as a riot control agent, and its hydrolysis products o-chlorobenzaldehyde and malonitrile was studied at various exposure conditions in V79 Chinese hamster cells. Chromosomes were counted in metaphase preparations with preserved cytoplasm. A significant increase in the number of aneuploid cells was found after CS and o-chlorobenzaldehyde exposure but not after malonitrile exposure. o-chlorobenzaldehyde, which also introduced high levels of polyploid cells, seems to be an important metabolite for the aneuploidogenic effectiveness of CS.


Vibrational spectra of partially oriented molecules having two conformers in nematic and isotropic solutions: furfural and 2-chlorobenzaldehyde

M Rogojerov, G Keresztury, B Jordanov
PMID: 15820900   DOI: 10.1016/j.saa.2004.11.043

Abstract

Vibrational analysis of the two conformers of furfural and 2-chlorobenzaldehyde has been carried out on the basis of their IR and Raman spectra measured in isotropic and anisotropic (nematic liquid crystalline) solvent. The average orientation of the individual conformers in the nematic solvent has been determined by means of a recently developed approach for low symmetry planar molecules using DFT calculations of the vibrational transitions moments. The complex shape of the carbonyl band additionally split into several components is interpreted as an effect of Fermi resonance.


Percutaneous absorption of 14C-labelled 2-chlorobenzaldehyde in rats. Metabolism and toxicokinetics

E C Rietveld, R M Hoet, F Seutter-Berlage, J M Van Rossum
PMID: 3243317   DOI: 10.1007/BF03190084

Abstract

2-Chlorobenzaldehyde might be produced when a moist skin is exposed to the riot control agent CS. CS-hydrolysis to 2-chlorobenzaldehyde and malononitrile occurs both in vitro and in vivo. No quantitative data have thus far been reported with respect to the percutaneous absorption and the cutaneous biotransformation of 2-chlorobenzaldehyde. Percutaneous absorption, biotransformation and elimination of 14-C-labelled 2-chlorobenzaldehyde was investigated in the rat. Following IV (25 microliters/kg) and IP (37.5 microliters/kg) 14C-2-chlorobenzaldehyde administration to rats, the plasma radioactivity declined rapidly over a 24 h period with similar plasma radioactivity-time profiles. Following cutaneous administration (75 microliters/kg) in a closed glass-cup on the skin a slow skin penetration occurred as indicated by plasma radioactivity levels. A slow increase in plasma radioactivity was followed by a slow decline of radioactivity in plasma over a 3-day period. Most of the radioactivity was found in the urine with low levels in faeces and exhaled air. The cutaneously administered radioactivity was also partly recovered from the glass-cup. For the qualitative and quantitative determination of metabolites in urine, a thin layer chromatography-radioautography method was used. The metabolic patterns of urinary excreted metabolites following cutaneous application and systemic administration of 14C-2-chlorobenzaldehyde to rats were very similar. No parent compound was recovered from the rat urine. 2-Chlorohippuric acid was the principal urinary metabolite. Quantitatively, the urinary excretion of 14C-2-chlorobenzyl alcohol following cutaneous application differed substantially from that after the systemic administration. There was no evidence of storage in the skin or skin toxicity of 2-chlorobenzaldehyde following cutaneous application.


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